molecular formula C11H21NO4 B3166430 (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 911223-23-9

(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B3166430
CAS No.: 911223-23-9
M. Wt: 231.29 g/mol
InChI Key: WBAQNCJUTMXJTK-SECBINFHSA-N
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Description

®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C10H19NO4 It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one nitrogen and one oxygen atom

Biochemical Analysis

Biochemical Properties

®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the hydroxymethyl group in the compound can form hydrogen bonds with amino acid residues in enzymes, potentially affecting enzyme catalysis and substrate binding . Additionally, the oxazepane ring may interact with protein active sites, altering their conformation and activity.

Cellular Effects

The effects of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.

Molecular Mechanism

At the molecular level, ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate exerts its effects through specific binding interactions with biomolecules. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, influencing enzyme activity and substrate specificity . Additionally, the oxazepane ring can interact with protein domains, leading to conformational changes that affect protein function. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects may be observed at very high doses, including disruptions in normal cellular processes and potential cell death.

Metabolic Pathways

®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the production of intermediate metabolites that can further participate in biochemical reactions . These interactions can affect overall metabolic homeostasis and energy balance.

Transport and Distribution

Within cells and tissues, ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is transported and distributed through specific mechanisms. Transporters and binding proteins may facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its accumulation in target tissues.

Subcellular Localization

The subcellular localization of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the oxazepane ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazepane ring can be reduced under specific conditions to yield different products.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxazepane ring could produce a variety of reduced nitrogen-containing compounds.

Scientific Research Applications

®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate

Uniqueness

®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to its seven-membered oxazepane ring, which imparts distinct chemical and biological properties compared to six-membered morpholine or piperazine analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130316
Record name 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911223-23-9
Record name 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911223-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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